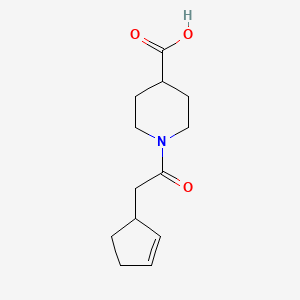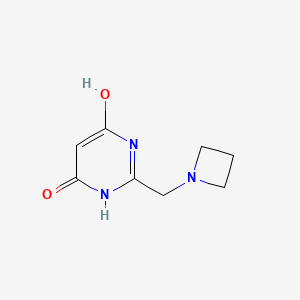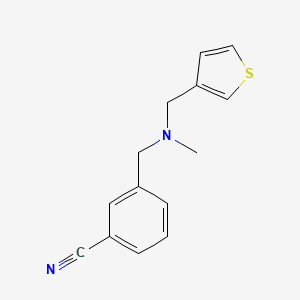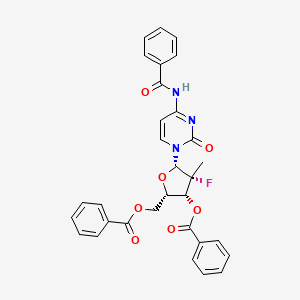
n-(4-(Dimethylamino)benzyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(Dimethylamino)benzyl)isobutyramide: is an organic compound with the molecular formula C13H20N2O It is characterized by the presence of a dimethylamino group attached to a benzyl moiety, which is further connected to an isobutyramide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Dimethylamino)benzyl)isobutyramide typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutyramide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: n-(4-(Dimethylamino)benzyl)isobutyramide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents are used.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-(4-(Dimethylamino)benzyl)isobutyramide is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of n-(4-(Dimethylamino)benzyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The benzyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .
類似化合物との比較
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-nitroaniline
- N-(4-(Dimethylamino)benzyl)-N-ethylamine
Comparison: n-(4-(Dimethylamino)benzyl)isobutyramide is unique due to the presence of the isobutyramide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it suitable for specific applications in research and industry .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H20N2O/c1-10(2)13(16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16) |
InChIキー |
YSSFIJICBYGZDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)


![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)






![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)

![4-(benzylamino)-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B14904806.png)
